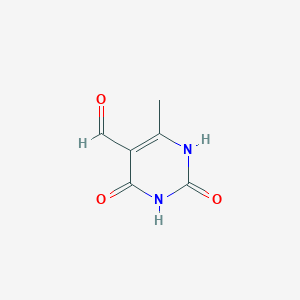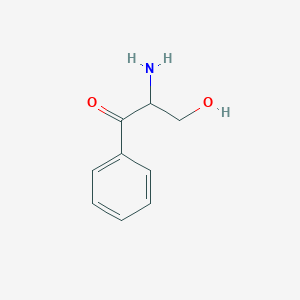
2-Amino-3-hydroxy-1-phenylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-hydroxy-1-phenylpropan-1-one, also known as phenylalanine hydroxylase inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-Amino-3-hydroxy-1-phenylpropan-1-one is based on its ability to inhibit the activity of 2-Amino-3-hydroxy-1-phenylpropan-1-onee hydroxylase. This enzyme is responsible for converting 2-Amino-3-hydroxy-1-phenylpropan-1-onee to tyrosine, which is an essential amino acid. Inhibition of this enzyme leads to a buildup of 2-Amino-3-hydroxy-1-phenylpropan-1-onee and a decrease in tyrosine levels, which can be beneficial in treating phenylketonuria.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 2-Amino-3-hydroxy-1-phenylpropan-1-one are mainly related to its ability to inhibit 2-Amino-3-hydroxy-1-phenylpropan-1-onee hydroxylase. This inhibition leads to a decrease in tyrosine levels and an increase in 2-Amino-3-hydroxy-1-phenylpropan-1-onee levels, which can have various effects on the body. In phenylketonuria patients, this can lead to a decrease in 2-Amino-3-hydroxy-1-phenylpropan-1-onee levels and an increase in tyrosine levels, which can improve cognitive function and prevent neurological damage.
Vorteile Und Einschränkungen Für Laborexperimente
2-Amino-3-hydroxy-1-phenylpropan-1-one has several advantages and limitations for lab experiments. One advantage is its ability to inhibit the activity of 2-Amino-3-hydroxy-1-phenylpropan-1-onee hydroxylase, which can be useful in studying the effects of 2-Amino-3-hydroxy-1-phenylpropan-1-onee and tyrosine on various biological processes. One limitation is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-Amino-3-hydroxy-1-phenylpropan-1-one. One direction is to study its potential applications in treating other genetic disorders that involve abnormal amino acid metabolism. Another direction is to explore its potential as an alternative to traditional pesticides in agriculture. Additionally, further research is needed to determine its safety and efficacy in human clinical trials.
Synthesemethoden
2-Amino-3-hydroxy-1-phenylpropan-1-one can be synthesized through a multi-step process. The first step involves the reaction of 2-Amino-3-hydroxy-1-phenylpropan-1-onee with hydroxylamine to form 2-Amino-3-hydroxy-1-phenylpropan-1-onee hydroxamate. This intermediate is then treated with sodium nitrite and hydrochloric acid to form a diazonium salt, which is then coupled with acetoacetate to form the target compound.
Wissenschaftliche Forschungsanwendungen
2-Amino-3-hydroxy-1-phenylpropan-1-one has been extensively studied for its potential applications in various fields, including medicine, agriculture, and food industry. In medicine, it has been shown to inhibit the activity of 2-Amino-3-hydroxy-1-phenylpropan-1-onee hydroxylase, an enzyme that converts 2-Amino-3-hydroxy-1-phenylpropan-1-onee to tyrosine. This inhibition can be useful in treating phenylketonuria, a genetic disorder characterized by the inability to metabolize 2-Amino-3-hydroxy-1-phenylpropan-1-onee. In agriculture, it has been shown to inhibit the growth of certain plant pathogens, making it a potential alternative to traditional pesticides. In the food industry, it has been shown to inhibit the formation of acrylamide, a potential carcinogen that forms during high-temperature cooking.
Eigenschaften
CAS-Nummer |
16735-23-2 |
|---|---|
Produktname |
2-Amino-3-hydroxy-1-phenylpropan-1-one |
Molekularformel |
C9H11NO2 |
Molekulargewicht |
165.19 g/mol |
IUPAC-Name |
2-amino-3-hydroxy-1-phenylpropan-1-one |
InChI |
InChI=1S/C9H11NO2/c10-8(6-11)9(12)7-4-2-1-3-5-7/h1-5,8,11H,6,10H2 |
InChI-Schlüssel |
XQRAVJOTJAQCIZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C(CO)N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C(CO)N |
Synonyme |
2-AMINO-3-HYDROXY-1-PHENYL-1-PROPANONE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



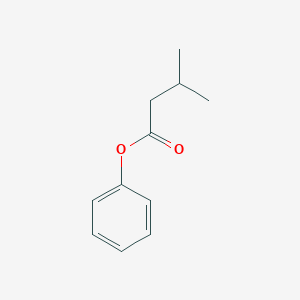
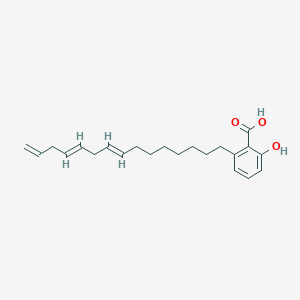
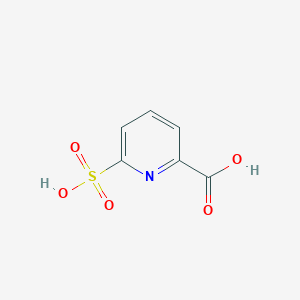
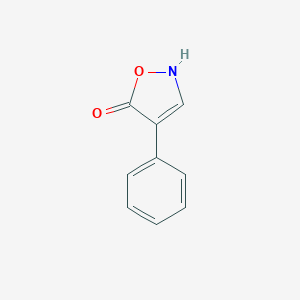
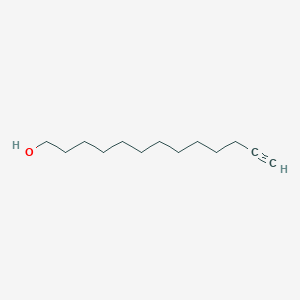
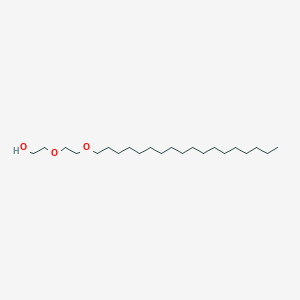
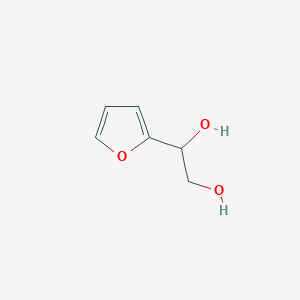
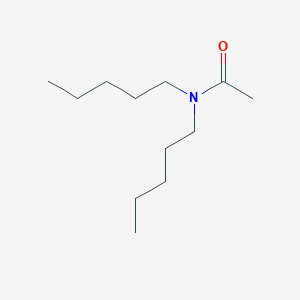
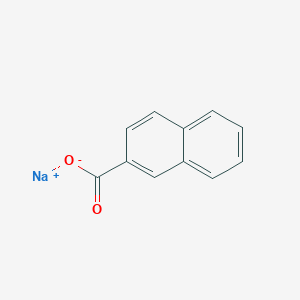
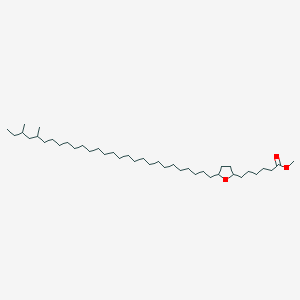
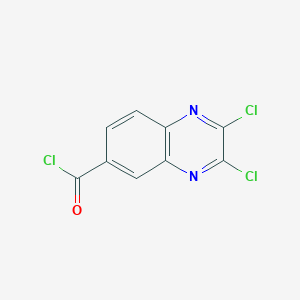

![1H-Pyrrolo[3,2-b]pyridin-5-ol](/img/structure/B96127.png)
